

A Technical Guide to the Physicochemical Properties of 1H-Indole-2-carboxamide Derivatives

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Compound of Interest

Compound Name: *1H-Indole-2-carboxamide*

Cat. No.: B168031

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The **1H-indole-2-carboxamide** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] These derivatives have been investigated for their potential as anticancer agents, kinase inhibitors, anti-inflammatory molecules, and modulators of various receptors.[2][3][4][5] Understanding the physicochemical properties of these derivatives is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth overview of the key physicochemical properties of **1H-indole-2-carboxamide** derivatives, details the experimental protocols for their determination, and illustrates relevant biological pathways.

Core Physicochemical Properties

The journey of a drug from administration to its target is heavily influenced by its physicochemical properties. For **1H-indole-2-carboxamide** derivatives, key parameters such as lipophilicity, solubility, and metabolic stability are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

Lipophilicity

Lipophilicity, the affinity of a compound for a lipid-rich environment, is a crucial factor for membrane permeability and interaction with biological targets. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. A balanced lipophilicity is essential; while high lipophilicity can enhance membrane transport, it may also lead to increased metabolic liability and reduced solubility.^[6] For instance, in a series of **1H-indole-2-carboxamides** with anti-*Trypanosoma cruzi* activity, a higher experimental logD of 4 for one analog was associated with greater microsomal instability compared to a similar compound with a logD of 3.4.^[7]

Solubility

Aqueous solubility is a prerequisite for the absorption of orally administered drugs. Poor solubility can lead to low bioavailability and hinder the development of a promising drug candidate. Medicinal chemistry strategies for **1H-indole-2-carboxamide** derivatives often focus on improving solubility. For example, replacing a morpholine ring with a piperazine or methyl piperazine in one series of derivatives led to improved solubility, although it also resulted in decreased potency.^{[7][8]}

Metabolic Stability

The metabolic stability of a compound determines its half-life in the body. Derivatives that are rapidly metabolized may not maintain therapeutic concentrations for a sufficient duration. Efforts to improve the metabolic stability of **1H-indole-2-carboxamides** have included modifications at various positions of the indole scaffold. For example, introducing a cyclopropyl substituent at the 5'-position of the indole core in some derivatives led to good metabolic profiles.^[7]

Quantitative Physicochemical Data

The following tables summarize key quantitative data for representative **1H-Indole-2-carboxamide** derivatives, extracted from various studies. These tables are intended to provide a comparative overview of how structural modifications influence physicochemical and biological properties.

Compound ID	Structure	pEC50	Solubility (µg/mL)	Microsomal al	Intrinsic Clearance (µL/min/mg)	Experimental logD	Reference
1	5-methyl-1H-indole-2-carboxamide derivative	5.4 - 6.2	-	-	-	-	[7]
2	5-methyl-1H-indole-2-carboxamide derivative	5.4 - 6.2	-	-	-	-	[7]
3	5-cyclopropyl-1H-indole-2-carboxamide derivative	5.4 - 6.2	-	-	-	3.4	[7]
4	5-cyclopropyl-1H-indole-2-carboxamide derivative	5.4 - 6.2	-	-	-	-	[7]
39	5-cyclopropyl	6.2	-	-	-	-	[7]

	-1H-indole-2-carboxamide derivative						
41	Sulfonamide derivative	5.3	40	13	-	[7]	
56	Thiomorpholine 1,1-dioxide derivative	6.5	-	Less favorable	-	[7][8]	
73	N-methylated amide and indole derivative	5.8	17	-	-	[7][8]	
76	Sulfonamide derivative	5.8	Slightly better	62	4	[7][8]	

Table 1: Physicochemical and Potency Data for Anti-Trypanosoma cruzi **1H-Indole-2-carboxamide** Derivatives

Compound ID	Structure	IC50 (nM)	Target	Reference
45	5-chloro-3-ethyl-N-(4-(diethylamino)phenethyl)-1H-indole-2-carboxamide	79	CB1 Receptor	[9]
Compound 4	1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide	14,600 (14.6 μM)	Protein Kinase CK2	[5]
Compound 19	Novel indole-2-carboxamide hinge scaffold	Potent	ASK1 Kinase	[4]
Compound 5e	Indole-2-carboxamide derivative	13	CDK2	[10]
Compound 5h	Indole-2-carboxamide derivative	11	CDK2	[10]
Compound 5k	Indole-2-carboxamide derivative	19	CDK2	[10]
Compound Va	Indole-based derivative	71	EGFR	[11]

Table 2: Inhibitory Activity of Various **1H-Indole-2-carboxamide** Derivatives

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug discovery. High-throughput screening methods are often employed in the early stages to rapidly assess large numbers of compounds.[12]

Determination of Lipophilicity (logP/logD)

Lipophilicity is typically determined using the shake-flask method or by reversed-phase high-performance liquid chromatography (RP-HPLC).[\[13\]](#)

- Shake-Flask Method (OECD Guideline 107):
 - A solution of the **1H-indole-2-carboxamide** derivative is prepared in a biphasic system of n-octanol and water (or a buffer of specific pH for logD).
 - The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
 - After equilibration, the phases are separated.
 - The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
 - The logP (or logD) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- RP-HPLC Method:
 - A calibration curve is generated using standard compounds with known logP values.
 - The retention time of the **1H-indole-2-carboxamide** derivative is measured on a reversed-phase HPLC column (e.g., C18).
 - The logP of the test compound is then interpolated from the calibration curve based on its retention time.

Determination of Aqueous Solubility

Solubility can be assessed through various methods, including kinetic and thermodynamic approaches.[\[13\]](#)

- Thermodynamic Solubility:

- An excess amount of the solid **1H-indole-2-carboxamide** derivative is added to an aqueous buffer of a specific pH.
- The suspension is stirred or shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).
- The saturated solution is filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method (e.g., HPLC-UV, LC-MS).

- Kinetic Solubility:
 - A concentrated stock solution of the **1H-indole-2-carboxamide** derivative in an organic solvent (e.g., DMSO) is prepared.
 - This stock solution is added to an aqueous buffer, and the formation of a precipitate is monitored over time.
 - The concentration of the compound remaining in solution at a specific time point is measured, often using nephelometry or UV-Vis spectroscopy.

Determination of Metabolic Stability

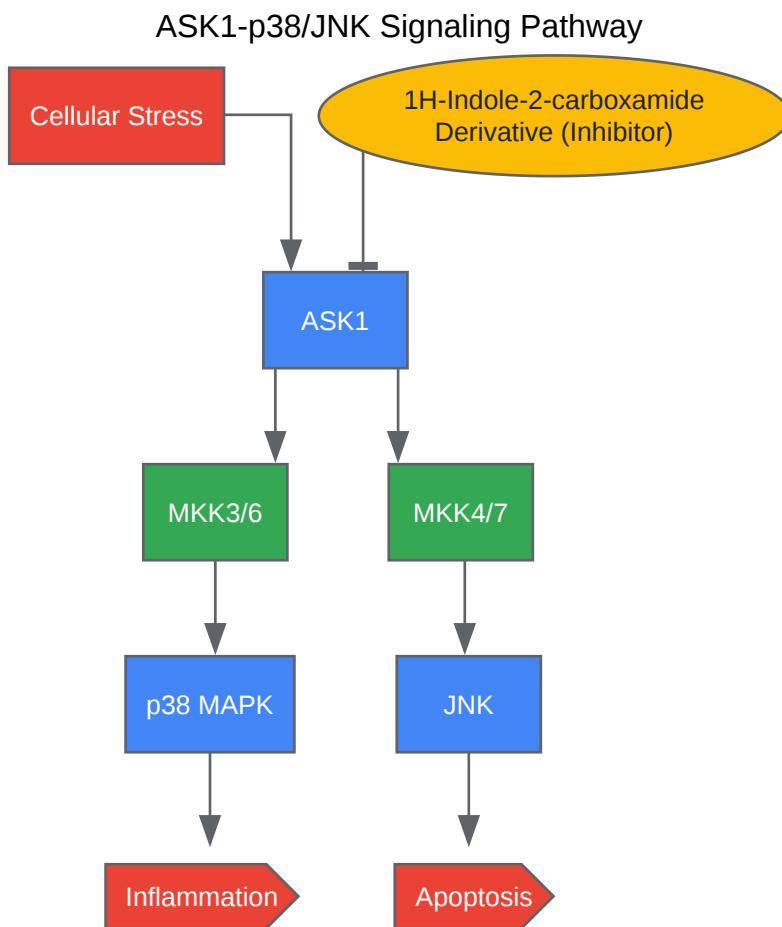
In vitro metabolic stability is commonly evaluated using liver microsomes or hepatocytes.[\[12\]](#)

- Microsomal Stability Assay:
 - The **1H-indole-2-carboxamide** derivative is incubated with liver microsomes (e.g., human, rat, or mouse) in the presence of NADPH, a cofactor for cytochrome P450 enzymes.
 - Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
 - The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
 - The samples are centrifuged to precipitate proteins.

- The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
- The rate of disappearance of the compound is used to calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CLint).

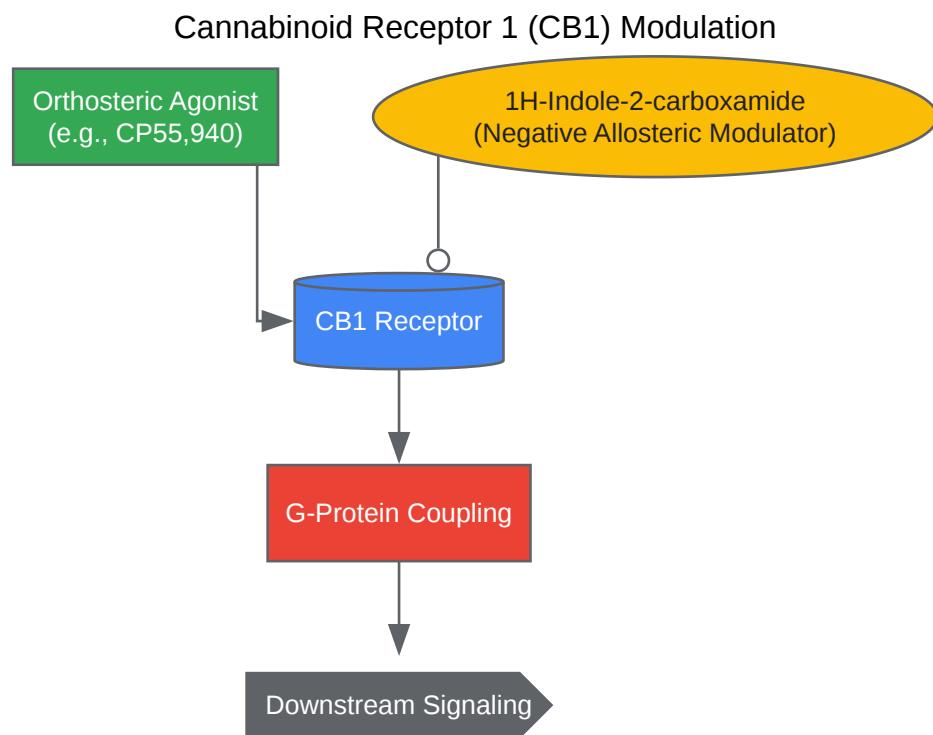
Signaling Pathways and Experimental Workflows

The biological activity of **1H-indole-2-carboxamide** derivatives is often linked to their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these pathways and a general workflow for physicochemical profiling.



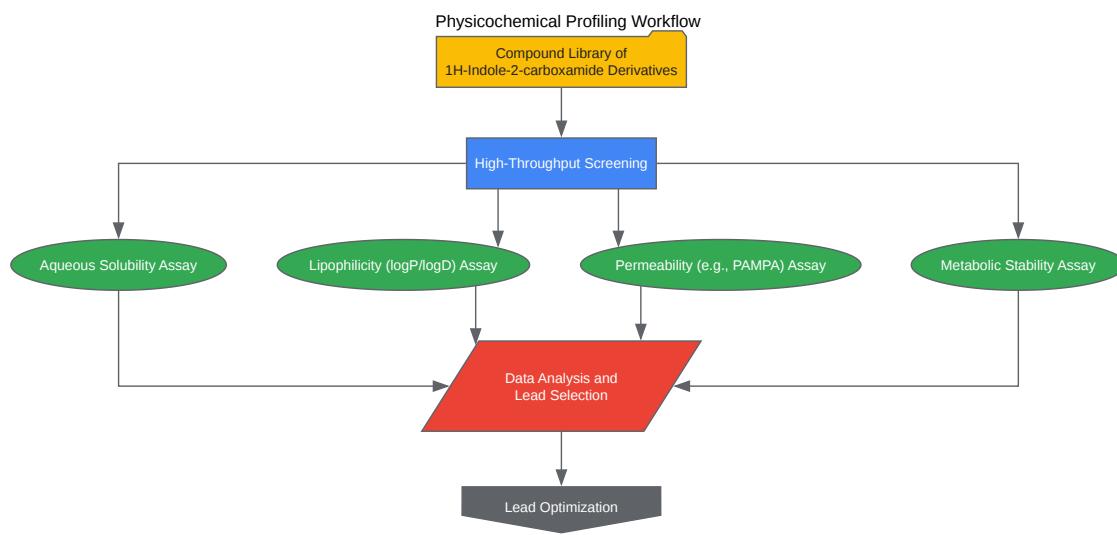
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Caption: Inhibition of the ASK1 signaling pathway by **1H-Indole-2-carboxamide** derivatives.



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Caption: Negative allosteric modulation of the CB1 receptor by **1H-Indole-2-carboxamide** derivatives.



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